

# 6-Bromoquinazoline: A Comprehensive Technical Guide for Drug Discovery and Development

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## Compound of Interest

Compound Name: 6-Bromoquinazoline

Cat. No.: B049647

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of **6-Bromoquinazoline**. The document is tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a consolidated resource of its physicochemical characteristics, synthetic methodologies, and its emerging role in anticancer research.

## Core Chemical Properties and Structure

**6-Bromoquinazoline** (CAS Number: 89892-21-7) is a heterocyclic aromatic compound featuring a quinazoline scaffold substituted with a bromine atom at the 6-position.<sup>[1][2][3]</sup> This bromine atom provides a strategic handle for further chemical modifications, making it a valuable building block in the synthesis of diverse molecular entities.<sup>[4]</sup>

## Physicochemical Data

The key physicochemical properties of **6-Bromoquinazoline** are summarized in the table below. The data has been compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub>	[2][3][5]
Molecular Weight	209.04 g/mol	[2][5]
Appearance	White to light yellow crystalline solid	[1][6]
Purity	Typically ≥96%	[1][5][6]
Storage	Room temperature, in a dark, inert atmosphere	[6]

Note: Specific melting point and boiling point data for the parent **6-Bromoquinazoline** are not consistently reported in the literature; values often correspond to derivatives or related quinoline compounds. Qualitative solubility assessments suggest it is soluble in polar aprotic solvents.[7]

## Structural Information

The structural identifiers for **6-Bromoquinazoline** are provided below, offering various representations of its molecular architecture.

Identifier	String	Source
SMILES	<chem>BrC1=CC2=CN=CN=C2C=C1</chem>	[5]
InChI	1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H	[3][6]
InChIKey	FLQBSQZDZFVMTO-UHFFFAOYSA-N	[6]

## Synthesis and Experimental Protocols

The synthesis of **6-bromoquinazoline** derivatives often involves multi-step reactions, typically starting from commercially available precursors. A common synthetic pathway to a key

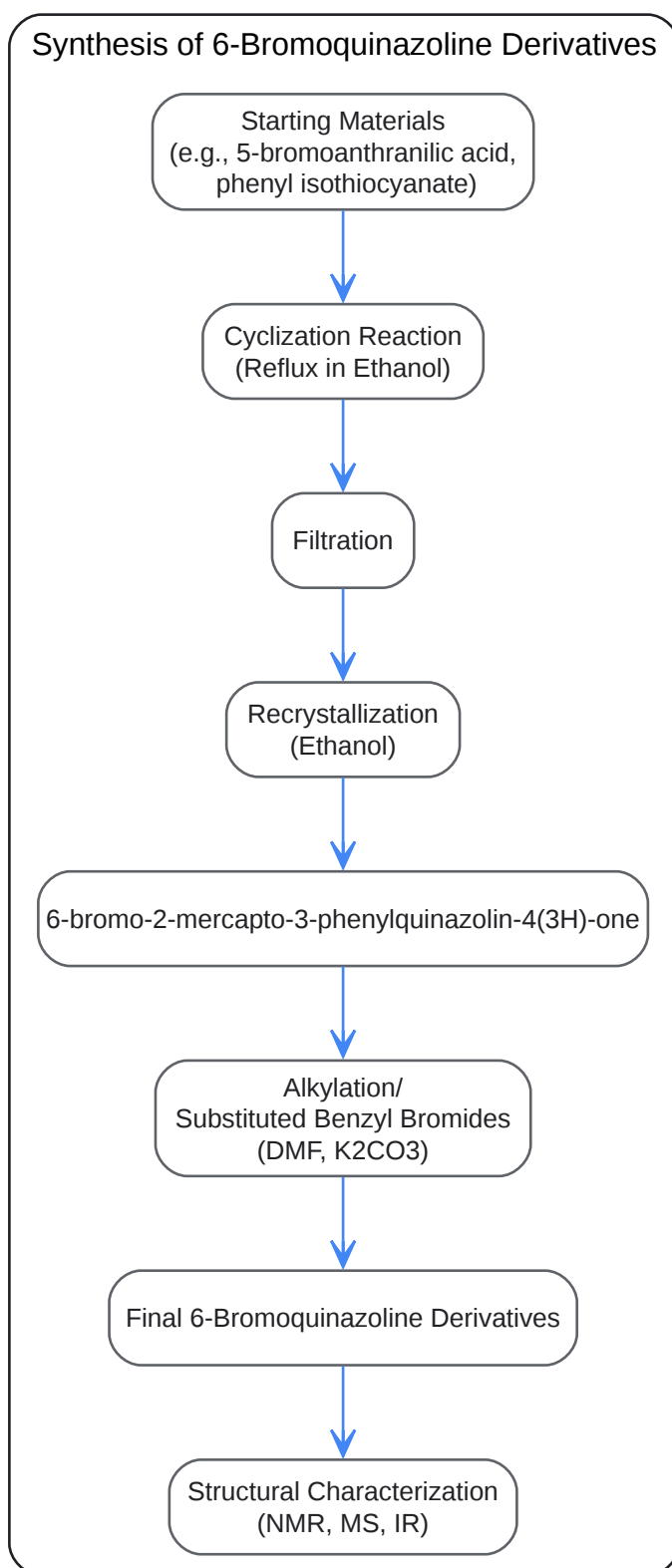
intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, is detailed below.<sup>[8]</sup> This intermediate serves as a versatile scaffold for the introduction of various functionalities.

## Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Experimental Protocol:

- **Bromination of Anthranilic Acid:** Anthranilic acid is dissolved in acetonitrile. N-bromosuccinimide (NBS) is then added to the solution to yield 5-bromoanthranilic acid.<sup>[8]</sup>
- **Cyclization Reaction:** A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours.<sup>[8]</sup>
- **Work-up and Purification:** Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered. The resulting residue is recrystallized from ethanol to afford the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.<sup>[8]</sup>

The following diagram illustrates a generalized workflow for the synthesis of **6-bromoquinazoline** derivatives.



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A generalized workflow for the synthesis of **6-bromoquinazoline** derivatives.

## Spectroscopic Data

The structural elucidation of **6-bromoquinazoline** and its derivatives relies heavily on spectroscopic techniques. While a consolidated public database for the parent compound's spectra is limited, data for various derivatives are available in the literature.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: In the  $^1\text{H}$ -NMR spectra of 6-bromo-quinazoline derivatives, characteristic signals for the quinazoline ring protons are observed. For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the proton at the 5-position of the quinazoline ring typically appears as a doublet around  $\delta$  8.37-8.39 ppm.[\[8\]](#)
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$ -NMR spectra provide detailed information about the carbon framework. In the aforementioned derivatives, the carbonyl carbon of the quinazolinone ring resonates at approximately  $\delta$  160 ppm.[\[8\]](#)

### Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. The mass spectra of **6-bromoquinazoline** derivatives exhibit a characteristic isotopic pattern due to the presence of the bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).[\[8\]](#)

### Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. Theoretical and experimental IR data for derivatives show characteristic peaks for C=C, C=N, and C=O stretching vibrations.[\[8\]](#)

## Biological Activity and Drug Development Applications

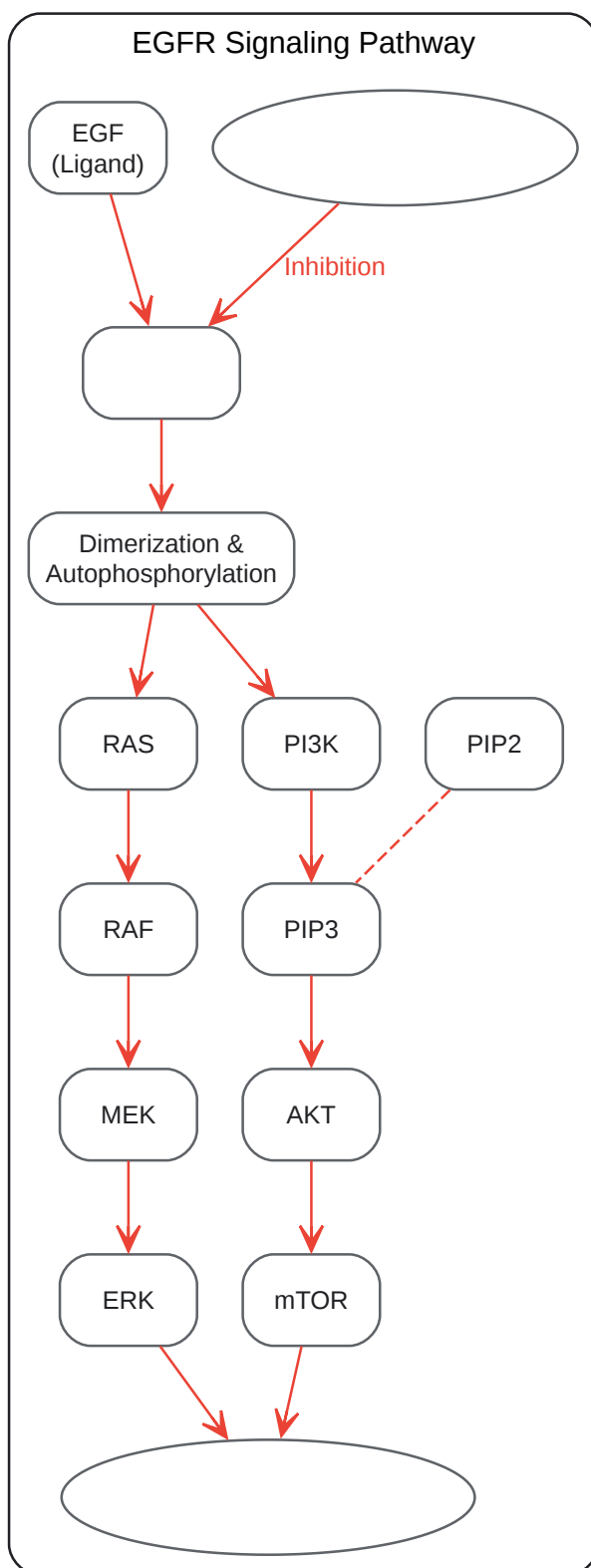
The **6-bromoquinazoline** scaffold is a prominent feature in many compounds with significant biological activity, particularly as anticancer agents.[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Anticancer Activity and EGFR Inhibition

Numerous studies have focused on the design and synthesis of **6-bromoquinazoline** derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8][9] Overexpression and mutations of EGFR are implicated in the uncontrolled growth of various cancer cells.[8] Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, feature a quinazoline core, highlighting the importance of this scaffold in oncology drug discovery.[8] The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects.[8]

Derivatives of **6-bromoquinazoline** have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (SW480) cancer cells.[8][9] Molecular docking studies suggest that these compounds can effectively bind to the active site of EGFR.[9][10]

The diagram below illustrates the central role of the EGFR signaling pathway in cell proliferation and survival, which is a primary target of many **6-bromoquinazoline** derivatives.



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- To cite this document: BenchChem. [6-Bromoquinazoline: A Comprehensive Technical Guide for Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049647#6-bromoquinazoline-chemical-properties-and-structure>]

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